1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-fluorophenyl)methyl]-1H-imidazole-4-carboxamide
Description
The compound 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-fluorophenyl)methyl]-1H-imidazole-4-carboxamide (hereafter referred to as the target compound) is a heterocyclic small molecule featuring:
- A pyridine core substituted at position 5 with a 3-tert-butyl-1,2,4-oxadiazole ring.
- An imidazole-4-carboxamide group linked to the pyridine at position 2.
- A 2-fluorophenylmethyl substituent on the amide nitrogen.
The tert-butyl group likely enhances metabolic stability, while the fluorophenyl moiety may improve membrane permeability .
Properties
IUPAC Name |
1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-fluorophenyl)methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O2/c1-22(2,3)21-27-20(31-28-21)15-8-9-18(24-11-15)29-12-17(26-13-29)19(30)25-10-14-6-4-5-7-16(14)23/h4-9,11-13H,10H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICFJOPWWRFSTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-fluorophenyl)methyl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized from tert-butylamidoxime and 4-aminobenzoic acid or 4-nitrobenzonitrile . The pyridine ring is then introduced through a coupling reaction with the oxadiazole intermediate. The final step involves the formation of the imidazole ring and the attachment of the fluorophenylmethyl group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-fluorophenyl)methyl]-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the oxadiazole ring to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-fluorophenyl)methyl]-1H-imidazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-fluorophenyl)methyl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The oxadiazole and imidazole rings play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The target compound has several structural analogs, as detailed below:
Compound 1 :
1-[4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[1-(4-fluorophenyl)ethyl]-1H-imidazole-4-carboxamide
- Key Differences :
- Oxadiazole Position : Oxadiazole is at position 4 of pyridine (vs. 5 in the target).
- Fluorophenyl Substituent : Uses a 4-fluorophenyl ethyl group (vs. 2-fluorophenylmethyl ).
- Properties :
- Molecular Weight: 434.47 g/mol.
- logP: 4.4995 (indicative of moderate lipophilicity).
- Polar Surface Area: 76.242 Ų (suggests moderate solubility).
Implications :
- The altered oxadiazole position could affect π-π stacking interactions with aromatic residues in biological targets.
Compound 2 :
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Key Differences :
- Replaces imidazole-oxadiazole with a pyrrolidone-thiadiazole system.
- Substitutes tert-butyl with isopropyl .
- Properties: Molecular Weight: Not explicitly provided but estimated ~380–400 g/mol. Thiadiazole vs. oxadiazole: Thiadiazole’s sulfur atom may alter electronic properties and hydrogen bonding.
Implications :
- The thiadiazole ring could enhance metabolic stability but reduce solubility due to increased hydrophobicity.
Compound 3 :
N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide
- Key Differences :
- Replaces imidazole with pyrazole and oxazole .
- Uses a 4-fluorobenzyl group instead of 2-fluorophenylmethyl .
- Properties :
- Smaller molecular weight (~300–320 g/mol) due to simpler substituents.
- Oxazole’s reduced ring size may lower steric hindrance.
Implications :
- The pyrazole-oxazole system might offer faster clearance due to reduced lipophilicity (logP likely < 4).
- The 4-fluorobenzyl group could exhibit different target selectivity compared to the target’s 2-fluoro isomer.
Physicochemical and Pharmacokinetic Comparison
Key Observations :
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